NH-Pyrazole vs. N-Methyl: Divergent Coordination Geometry
The presence of a free NH group in [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine enables coordination modes unavailable to N-methylated analogs. In a study of pyrazole-based Schiff-base ligands, the NH-pyrazole variant formed octahedral Ni(II) complexes (NiN4O2 and NiN6 geometries) through coordination via the pyrazolyl (tertiary) ring nitrogen and the azomethine nitrogen [1]. In contrast, N-methyl-substituted pyrazoles lack this NH hydrogen-bonding and coordination flexibility, leading to altered complex stoichiometry and geometry [2].
| Evidence Dimension | Metal coordination geometry and complex stoichiometry |
|---|---|
| Target Compound Data | Octahedral NiN4O2 and NiN6 geometries; 1:2 and 1:3 ligand-to-metal ratios |
| Comparator Or Baseline | N-methyl-pyrazole analogs (inferred): altered coordination modes, potential for different complex architectures |
| Quantified Difference | Qualitative difference in available coordination sites and complex stoichiometry; no direct quantitative comparison available for this specific compound |
| Conditions | Synthesis and X-ray crystallographic characterization of Ni(II) complexes with N-(furan-2-ylmethyl)-1-(5-methyl-1H-pyrazol-3-yl)methanimine (MPAFA) ligand |
Why This Matters
This difference is critical for researchers designing metal-based catalysts or therapeutic agents where precise coordination geometry dictates catalytic activity or biological efficacy.
- [1] Mandal S, Sarkar M, Denrah S, Bagchi A, Biswas A, Cordes DB, Slawin AMZ, Saha NC. Catalytic and anticancer activity of two new Ni(II) complexes with a pyrazole based heterocyclic Schiff-base ligand. J Mol Struct. 2023;1287:135648. View Source
- [2] Kuleshova O, et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. 2017. S-EPMC6645537. View Source
